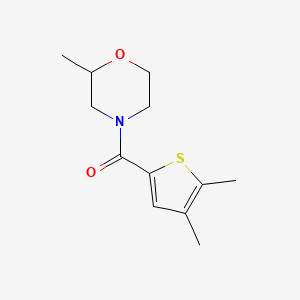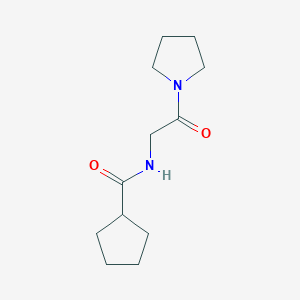
(2-Methyl-5-methylsulfanylphenyl)-morpholin-4-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyl-5-methylsulfanylphenyl)-morpholin-4-ylmethanone, also known as MMMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MMMP is a morpholine-based compound that has shown promising results in various studies, especially in the field of cancer research.
Mécanisme D'action
The mechanism of action of (2-Methyl-5-methylsulfanylphenyl)-morpholin-4-ylmethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of tyrosine kinases, which are enzymes that are involved in the signaling pathways that regulate cell growth and division. This compound has also been shown to inhibit the activity of histone deacetylases, which are enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process that leads to the death of cancer cells. This compound has also been shown to inhibit the proliferation of cancer cells, which is a process that leads to the growth of cancer cells. In addition, this compound has been shown to inhibit the formation of new blood vessels that supply nutrients to cancer cells, which is a process that is necessary for the growth and survival of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2-Methyl-5-methylsulfanylphenyl)-morpholin-4-ylmethanone in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. This compound has also been shown to have low toxicity in animal studies, which makes it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions that can be explored in the research of (2-Methyl-5-methylsulfanylphenyl)-morpholin-4-ylmethanone. One direction is to further investigate its mechanism of action and identify the specific enzymes that it targets. This will help to optimize its therapeutic potential and identify potential side effects. Another direction is to explore its potential as a combination therapy with other anticancer drugs. This compound has been shown to have synergistic effects with other anticancer drugs, which makes it a promising candidate for combination therapy. Finally, future research can investigate the potential of this compound as a therapeutic agent for other diseases, such as autoimmune diseases and inflammatory disorders.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in scientific research, especially in the field of cancer research. This compound has been shown to have anticancer properties and can inhibit the growth of cancer cells. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. This compound has several biochemical and physiological effects, including the induction of apoptosis in cancer cells and the inhibition of the formation of new blood vessels that supply nutrients to cancer cells. While there are limitations to using this compound in lab experiments, its potential as a therapeutic agent for cancer and other diseases makes it a promising candidate for further research.
Méthodes De Synthèse
The synthesis of (2-Methyl-5-methylsulfanylphenyl)-morpholin-4-ylmethanone involves the reaction of 2-methyl-5-methylsulfanylphenylamine with morpholine-4-carboxaldehyde in the presence of a catalyst. The resulting product is this compound, which is a white crystalline powder. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
(2-Methyl-5-methylsulfanylphenyl)-morpholin-4-ylmethanone has been extensively studied for its potential therapeutic applications. Several studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the proliferation of cancer cells and prevent the formation of new blood vessels that supply nutrients to cancer cells.
Propriétés
IUPAC Name |
(2-methyl-5-methylsulfanylphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-10-3-4-11(17-2)9-12(10)13(15)14-5-7-16-8-6-14/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQRXHHMAYVEAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-fluoro-3-methylphenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7509034.png)

![N-[(4-fluoro-3-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7509048.png)



![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-fluorophenyl)propan-1-one](/img/structure/B7509081.png)

![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B7509096.png)
![6-[(3,4-Dimethylphenyl)sulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7509105.png)

